molecular formula C16H15NO3S2 B5172840 [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate

[2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate

Cat. No.: B5172840
M. Wt: 333.4 g/mol
InChI Key: XJHQLRXQLZDXKD-UHFFFAOYSA-N
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Description

[2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate is an organic compound with the molecular formula C16H15NO3S2 It is a sulfonyl thiocyanate derivative, characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to a sulfonyl thiocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate typically involves the reaction of 2-(2-methoxyphenyl)sulfonyl chloride with 1-phenylethylamine in the presence of a base, followed by the addition of thiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, and various substituted thiocyanates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of sulfonyl and thiocyanate groups on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thiocyanate group can also participate in various chemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] isocyanate
  • [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] cyanate
  • [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] carbamate

Uniqueness

Compared to similar compounds, [2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where the thiocyanate functionality is desired, such as in the synthesis of sulfur-containing compounds and in biological studies involving thiocyanate interactions.

Properties

IUPAC Name

[2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-20-14-9-5-6-10-16(14)22(18,19)11-15(21-12-17)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHQLRXQLZDXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC(C2=CC=CC=C2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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